![molecular formula C5H9Cl3OSSi B14489016 S-[3-(Trichlorosilyl)propyl] ethanethioate CAS No. 64456-53-7](/img/structure/B14489016.png)
S-[3-(Trichlorosilyl)propyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[3-(Trichlorosilyl)propyl] ethanethioate: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Trichlorosilyl)propyl] ethanethioate typically involves the reaction of trichlorosilane (HSiCl3) with a suitable thiol compound. One common method is the reaction of trichlorosilane with 3-mercaptopropyltrimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, distillation, and crystallization to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: S-[3-(Trichlorosilyl)propyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The trichlorosilyl group can be reduced to form silanes.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form new silicon-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the trichlorosilyl group under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanes.
Substitution: Various silicon-containing compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-[3-(Trichlorosilyl)propyl] ethanethioate has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Potential use in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of S-[3-(Trichlorosilyl)propyl] ethanethioate involves its ability to form stable covalent bonds with various substrates. The trichlorosilyl group can react with nucleophiles to form siloxane bonds, while the ethanethioate moiety can participate in thiol-disulfide exchange reactions. These interactions enable the compound to modify surfaces, enhance adhesion, and facilitate the formation of functionalized materials .
Vergleich Mit ähnlichen Verbindungen
S-Propyl ethanethioate: Similar structure but lacks the trichlorosilyl group.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group instead of the ethanethioate moiety.
Trichlorosilane: Lacks the propyl and ethanethioate groups.
Uniqueness: S-[3-(Trichlorosilyl)propyl] ethanethioate is unique due to the presence of both the trichlorosilyl and ethanethioate groups, which confer distinct reactivity and functionality. This combination allows for versatile applications in surface modification, bioconjugation, and the synthesis of advanced materials .
Eigenschaften
CAS-Nummer |
64456-53-7 |
|---|---|
Molekularformel |
C5H9Cl3OSSi |
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
S-(3-trichlorosilylpropyl) ethanethioate |
InChI |
InChI=1S/C5H9Cl3OSSi/c1-5(9)10-3-2-4-11(6,7)8/h2-4H2,1H3 |
InChI-Schlüssel |
QXMYAAMFSNJHNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


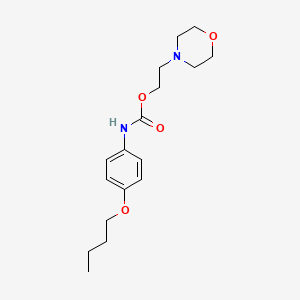
methanone](/img/structure/B14488937.png)
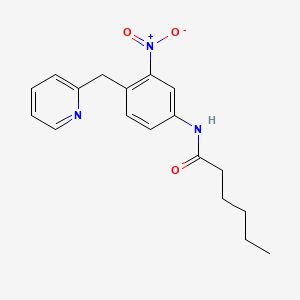
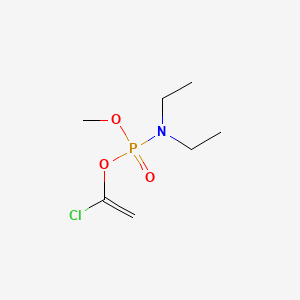
phosphane](/img/structure/B14488952.png)

![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
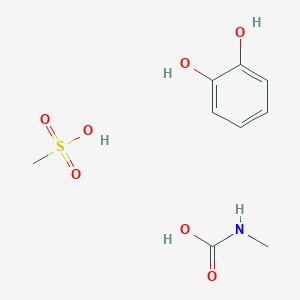

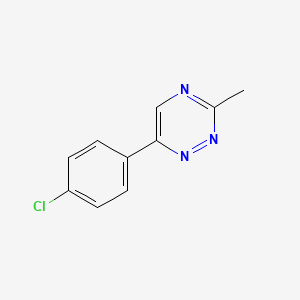

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
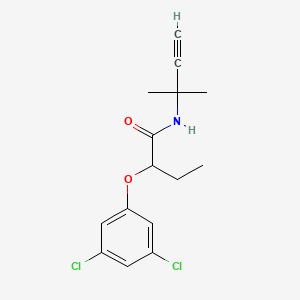
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
